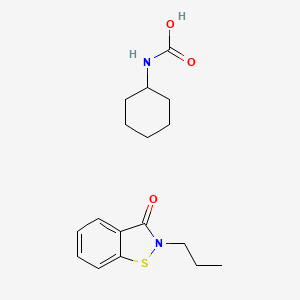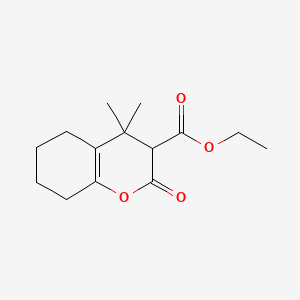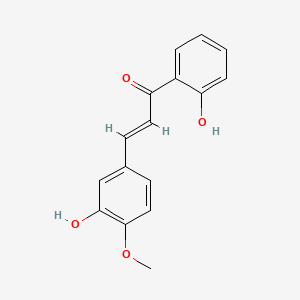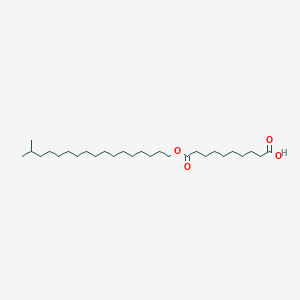
Isostearyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl sebacate is an ester compound formed from isostearyl alcohol and sebacic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to formulations. This compound is known for its skin-conditioning benefits and is often found in products such as moisturizers, lipsticks, and foundations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isostearyl sebacate is synthesized through an esterification reaction between isostearyl alcohol and sebacic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water, which is a byproduct of the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Isostearyl sebacate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of strong acids or bases, breaking the ester bond to yield isostearyl alcohol and sebacic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester compound .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and sebacic acid.
Transesterification: Various ester compounds depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Isostearyl sebacate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and transesterification reactions.
- Employed in the synthesis of biodegradable polymers and copolymers .
Biology:
- Investigated for its biocompatibility and potential use in drug delivery systems.
- Studied for its role in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Medicine:
- Explored for its potential in developing biocompatible implants and tissue engineering scaffolds.
- Used in formulations of topical medications to improve skin absorption and efficacy .
Industry:
- Widely used in the cosmetic industry as an emollient and skin-conditioning agent.
- Employed in the formulation of personal care products such as moisturizers, lipsticks, and foundations .
Mecanismo De Acción
Isostearyl sebacate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s hydrophobic nature allows it to create a barrier that prevents water loss from the skin, thereby enhancing skin hydration and smoothness .
Molecular Targets and Pathways:
Skin Barrier Function: Enhances the skin’s natural barrier by forming a protective layer on the surface.
Moisturization: Improves skin hydration by reducing transepidermal water loss.
Comparación Con Compuestos Similares
Isostearyl Isostearate: Known for its excellent spreadability and non-greasy feel, commonly used in similar cosmetic applications.
Ethylhexyl Isostearate: Offers a lightweight texture and is used in formulations requiring a silky finish.
Uniqueness: Isostearyl sebacate stands out due to its balanced combination of emollient properties and skin-conditioning benefits. It provides a smooth, non-greasy feel while effectively enhancing skin hydration and barrier function, making it a preferred choice in many cosmetic formulations .
Propiedades
Número CAS |
478273-24-4 |
|---|---|
Fórmula molecular |
C28H54O4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
10-(16-methylheptadecoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30) |
Clave InChI |
NUHMQHLCUWSBCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


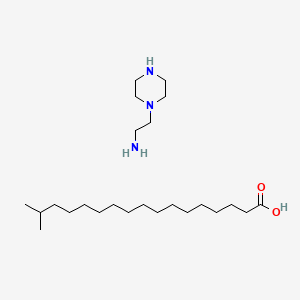
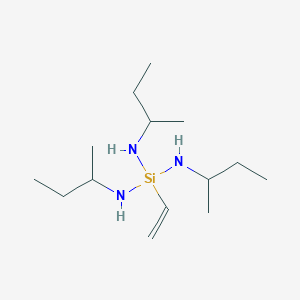
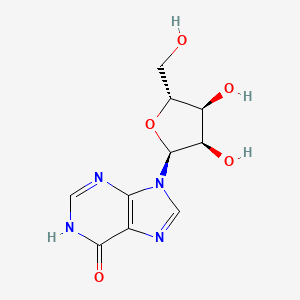
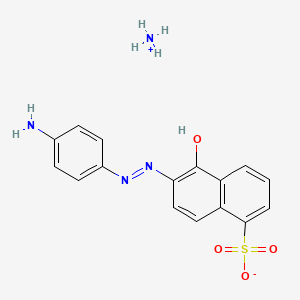

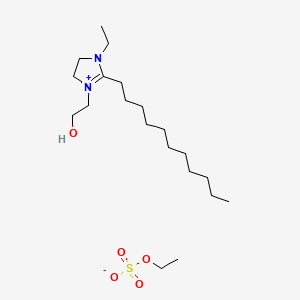

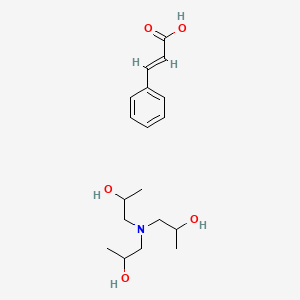

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
